
3,4-Dibromo-2,5,6-trifluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2,5,6-trifluorobenzonitrile is a chemical compound with the molecular formula C7Br2F3N and a molecular weight of 314.88 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4-Dibromo-2,5,6-trifluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,5,6-trifluorobenzonitrile with bromine in the presence of a catalyst under controlled conditions . The reaction is carried out at a specific temperature and pressure to ensure the selective bromination at the 3 and 4 positions on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
3,4-Dibromo-2,5,6-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-difluoro-2,5,6-trifluorobenzonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding benzoic acid derivatives.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dibromo-2,5,6-trifluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,5,6-trifluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3,4-Dibromo-2,5,6-trifluorobenzonitrile can be compared with other halogenated benzonitriles such as:
2,3,6-Trifluorobenzonitrile: Lacks bromine atoms, making it less reactive in certain substitution reactions.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains sulfur and nitrogen atoms, leading to different chemical properties and applications.
Properties
Molecular Formula |
C7Br2F3N |
|---|---|
Molecular Weight |
314.88 g/mol |
IUPAC Name |
3,4-dibromo-2,5,6-trifluorobenzonitrile |
InChI |
InChI=1S/C7Br2F3N/c8-3-4(9)7(12)6(11)2(1-13)5(3)10 |
InChI Key |
HDDFMPBSTMWEDN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Br)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



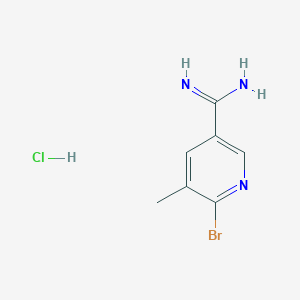
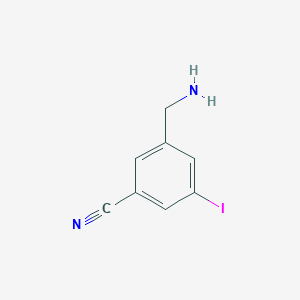
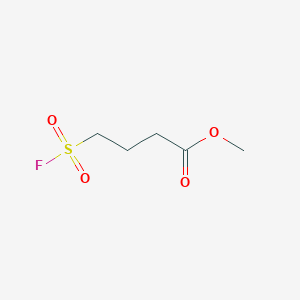
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)

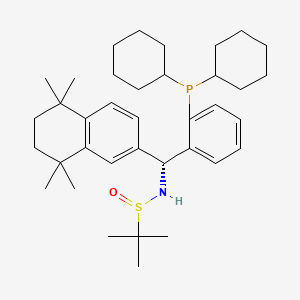

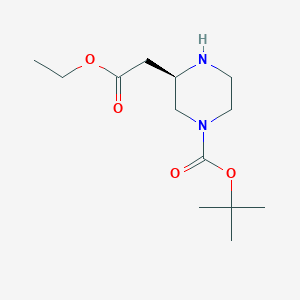
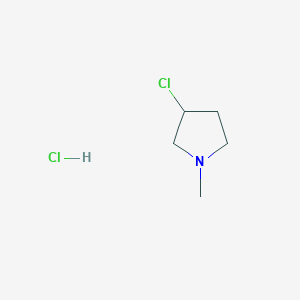
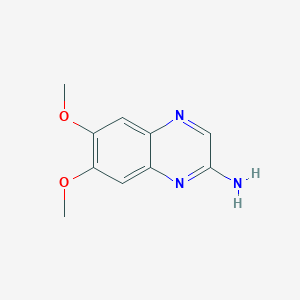
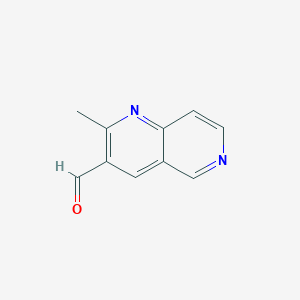
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
